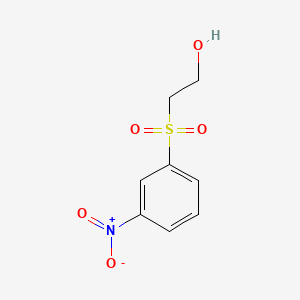

2-(3-Nitrophenylsulfonyl)ethanol

描述

Significance and Role in Advanced Organic Synthesis

The primary significance of 2-(3-Nitrophenylsulfonyl)ethanol lies in its role as a key building block in the synthesis of high-value chemical entities. It is particularly utilized as an important intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com The presence of the sulfonyl group enhances its reactivity, making it a crucial component for researchers aiming to construct complex molecular architectures. chemimpex.com Its utility extends to the field of materials science, where it is employed in creating specialty polymers and coatings. chemimpex.com Furthermore, the compound serves as a reagent in certain analytical methods and is used in biochemical research, including studies on enzyme inhibition. chemimpex.com

Table 1: Applications of this compound

| Field | Application |

| Pharmaceutical Development | Intermediate in the synthesis of pharmaceuticals, particularly for inflammation and pain relief. chemimpex.com |

| Agrochemical Development | Used in the creation of new agrochemical products. chemimpex.com |

| Biochemical Research | Employed in studies involving enzyme inhibition to understand biochemical pathways. chemimpex.com |

| Materials Science | Utilized in the development of specialty polymers and coatings. |

| Analytical Chemistry | Acts as a reagent in methods for detecting and quantifying other chemical substances. chemimpex.com |

Foundational Chemical Reactivity Profile for Synthetic Utility

The synthetic utility of this compound is dictated by the reactivity of its two main functional groups: the hydroxyl (-OH) group and the 3-nitrophenylsulfonyl (-SO₂C₆H₄NO₂) group.

The 3-nitrophenylsulfonyl group is strongly electron-withdrawing, which imparts a significant electrophilic character to the molecule. This makes the compound an excellent substrate for nucleophilic substitution reactions. chemimpex.com It is widely recognized as a reagent for the preparation of sulfonamide derivatives, which are important motifs in many biologically active compounds. chemimpex.com The reactivity of the nitrophenylsulfonyl group is also central to its use as a protecting group for amines. This group can be cleaved under mild conditions, often using thiolate nucleophiles like thiophenol or 2-mercaptoethanol, which proceed via a nucleophilic aromatic substitution mechanism. nih.govresearchgate.net

The terminal ethanol (B145695) moiety provides a primary alcohol functional group. This group can undergo typical alcohol reactions, such as oxidation to form the corresponding aldehyde or carboxylic acid, and esterification or etherification to introduce a wide variety of other functional groups. This dual reactivity allows the compound to participate in diverse chemical transformations, including coupling and cross-coupling reactions, positioning it as a valuable tool in medicinal chemistry. chemimpex.com

Historical Context of Related Nitrophenylsulfonyl Chemistry

The use of sulfonyl groups in organic chemistry, particularly as protecting groups for amines, has a rich history. For many years, the p-toluenesulfonyl (tosyl) group was a standard choice. However, its high stability and the harsh conditions required for its removal proved problematic in many multi-step syntheses. nih.gov

This challenge spurred the development of more labile alternatives. Researchers, notably Fukuyama and co-workers, pioneered the use of nitrobenzenesulfonyl (nosyl) groups as a solution. nih.gov The powerful electron-withdrawing nature of the nitro group makes the sulfur atom of the nosyl group more electrophilic and susceptible to cleavage under much milder conditions, typically with thiolates. nih.gov This innovation represented a significant advance, allowing for greater flexibility and efficiency in complex synthetic routes. The development of nitroaromatic sulfonyl compounds is part of a broader history of synthetic nitroaromatics, which have been used industrially since the 18th century as precursors for products like dyes, polymers, and explosives. nih.govnih.gov The introduction of the nitro group via electrophilic nitration of aromatic compounds was a key industrial reaction that enabled the production of these materials on a large scale. nih.gov

Chemical Compound Information

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 41687-30-3 |

| Molecular Formula | C₈H₉NO₅S |

| Molecular Weight | 231.23 g/mol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-nitrophenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c10-4-5-15(13,14)8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMORQDKKMBAQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068343 | |

| Record name | Ethanol, 2-[(3-nitrophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41687-30-3 | |

| Record name | 2-[(3-Nitrophenyl)sulfonyl]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41687-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((3-nitrophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041687303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(3-nitrophenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(3-nitrophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-nitrophenyl)sulphonyl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Nitrophenylsulfonyl Ethanol and Its Derivatives

Direct Synthesis Approaches to 2-(3-Nitrophenylsulfonyl)ethanol

The direct synthesis of this compound can be primarily achieved through two strategic pathways: the sulfonylation of an appropriate ethanol (B145695) precursor and the electrophilic introduction of the nitrophenylsulfonyl group.

Sulfonylation Reactions of Alcohol Precursors

A principal method for forming the sulfonyl bond in this compound is through the sulfonylation of an alcohol. This typically involves the reaction of an ethanol derivative with a 3-nitrophenylsulfonyl-containing reagent.

One effective strategy involves the use of 3-nitrobenzenesulfonyl chloride as the sulfonating agent. This reagent can be synthesized by the chlorosulfonation of nitrobenzene (B124822). A described method involves reacting nitrobenzene with chlorosulfonic acid at elevated temperatures (around 112 °C), followed by treatment with thionyl chloride to yield 3-nitrobenzenesulfonyl chloride with high purity (96.3% yield). prepchem.com

The subsequent reaction of 3-nitrobenzenesulfonyl chloride with an appropriate 2-carbon alcohol precursor, such as ethylene (B1197577) glycol or 2-chloroethanol (B45725), in the presence of a base, leads to the formation of the desired sulfonate ester or sulfone. For instance, the reaction of a sulfonyl chloride with an alcohol is a well-established method for forming sulfonate esters. vaia.com A general procedure for the reaction between an alcohol and a sulfonyl chloride involves the use of a base like pyridine (B92270) to neutralize the HCl generated during the reaction. youtube.comresearchgate.net The reaction of 2-nitrobenzenesulfonyl chloride with an alcohol in the presence of pyridine in a solvent like dichloromethane (B109758) (CH2Cl2) is a documented example of this type of transformation. researchgate.net

Alternatively, a two-step process can be envisioned where 2-chloroethanol reacts with sodium 3-nitrobenzenesulfinate to form this compound. This nucleophilic substitution reaction would be analogous to the synthesis of 2-phenylsulfonyl ethanol (PSE) from sodium benzenesulfinate (B1229208) and ethylene oxide. domainex.co.uk

A summary of a representative sulfonylation reaction is presented in Table 1.

Table 1: Representative Sulfonylation Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |

| 3-Nitrobenzenesulfonyl chloride | Ethylene Glycol | Pyridine | Dichloromethane | This compound |

Electrophilic Introduction of the Nitrophenylsulfonyl Moiety

Another synthetic avenue involves the introduction of the 3-nitrophenylsulfonyl group onto a pre-existing two-carbon scaffold via an electrophilic reaction. A key example of this approach is the nitration of 2-phenylsulfonyl ethanol (PSE). domainex.co.uk The synthesis of PSE can be achieved by reacting sodium benzenesulfinate with ethylene oxide or by the oxidation of 2-(phenylthio)ethanol, which is prepared from thiophenol and chloroethanol. domainex.co.uk The subsequent nitration of PSE would introduce the nitro group at the meta position of the phenyl ring, yielding this compound.

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid.

Synthesis of Chemically Modified Derivatives of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the ethanol hydroxyl group, the nitrophenyl moiety, or the sulfonyl bridge.

Functionalization at the Ethanol Hydroxyl Group

The primary alcohol functionality in this compound is a versatile handle for various chemical transformations, most notably esterification and etherification.

Esterification: The hydroxyl group can be readily converted into an ester. A common method for this transformation is the reaction with an acyl chloride in the presence of a base like pyridine or triethylamine (B128534) to neutralize the generated HCl. stackexchange.comresearchgate.net For example, reacting this compound with acetyl chloride would yield 2-(3-nitrophenylsulfonyloxy)ethyl acetate. The reaction is typically carried out in an inert solvent such as dichloromethane or THF at temperatures ranging from 0 °C to room temperature. stackexchange.com

Etherification: The Williamson ether synthesis provides a classic route to ethers from alcohols. youtube.comacs.org This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. youtube.comacs.org For instance, treating this compound with a strong base like sodium hydride (NaH) in THF, followed by the addition of an alkyl halide such as methyl iodide, would produce the corresponding methyl ether derivative. youtube.com

A summary of functionalization reactions at the hydroxyl group is provided in Table 2.

Table 2: Functionalization Reactions of the Hydroxyl Group of this compound

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Acetyl chloride, Pyridine | Esterification | 2-(3-Nitrophenylsulfonyloxy)ethyl acetate |

| This compound | Sodium hydride, Methyl iodide | Etherification | 2-Methoxy-1-(3-nitrophenylsulfonyl)ethane |

Transformations Involving the Nitrophenyl Moiety

The nitro group on the phenyl ring is a key functional group that can be readily transformed, most commonly through reduction to an amine.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available for this conversion. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas. researchgate.net This method is often clean and efficient.

Alternatively, chemical reduction can be achieved using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). stackexchange.comresearchgate.net Stannous chloride (SnCl2) in ethanol or in the presence of HCl is also a common reagent for this reduction. researchgate.netresearchgate.net The reaction of this compound with SnCl2 in ethanol would yield 2-(3-aminophenylsulfonyl)ethanol. domainex.co.uk

The resulting 2-(3-aminophenylsulfonyl)ethanol is a valuable intermediate, for example, in the synthesis of reactive dyes. domainex.co.uk

Modifications of the Sulfonyl Bridge

The sulfonyl group itself can be a target for chemical modification, although this is generally more challenging than transformations at the other functional groups. The cleavage of the C-S or S-N bond (in the case of sulfonamides) can be achieved under specific conditions.

While direct modification of the sulfonyl group in this compound is not extensively documented, related chemistries on aryl sulfonamides suggest potential pathways. For instance, the cleavage of the sulfonamide bond (S-N) can occur via nucleophilic attack of glutathione, a process influenced by the electronics of the aromatic ring. domainex.co.uk Electron-withdrawing groups, such as the nitro group, can make the sulfonyl sulfur more electrophilic and potentially susceptible to cleavage or modification.

Reductive cleavage of sulfonamides to generate sulfinates and amines has also been reported, offering a route to further functionalization. researchgate.net Although these methods are primarily demonstrated on sulfonamides, they suggest that the sulfonyl group in this compound might be amenable to certain reductive or nucleophilic cleavage reactions under specific conditions, which could open up pathways to derivatives with modified sulfur-containing functionalities.

Reaction Mechanisms and Chemical Transformations Involving 2 3 Nitrophenylsulfonyl Ethanol

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the tetracoordinate, hexavalent sulfur atom of the sulfonyl group is a key reaction pathway. scilit.comnih.gov These reactions are fundamental to the utility of 2-(3-Nitrophenylsulfonyl)ethanol as a reagent in organic synthesis for creating sulfonamide and sulfonate ester derivatives. chemimpex.com The mechanism of these substitutions is typically a single-step, concerted process analogous to the SN2 reaction at a carbon center. researchgate.netksu.edu.sa

The presence of the 3-nitrophenyl group is critical to the reactivity of the sulfonyl center. The nitro group (NO₂) is a potent electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. chemimpex.com By withdrawing electron density from the aromatic ring through resonance and inductive effects, it makes the attached sulfonyl group more electron-deficient. This heightened electrophilicity of the sulfur atom renders it more susceptible to attack by nucleophiles. Consequently, this compound is an excellent candidate for nucleophilic substitution reactions. chemimpex.com

The electron-withdrawing nature of the substituent stabilizes the transition state of the substitution reaction, thereby increasing the reaction rate. This effect is a well-documented principle in the study of arenesulfonyl compounds. nih.govmdpi.com

Kinetic studies of nucleophilic substitution at sulfonyl centers provide insight into the reaction mechanism. Generally, these reactions follow second-order kinetics, where the rate is dependent on the concentrations of both the sulfonyl-containing substrate and the attacking nucleophile. nih.gov This is consistent with a bimolecular nucleophilic substitution (SN2-type) mechanism. researchgate.netresearchgate.net

The reaction proceeds through a high-energy transition state where the nucleophile is forming a bond with the sulfur atom as the leaving group bond is breaking. ksu.edu.sa The geometry of this transition state is typically trigonal bipyramidal. For arenesulfonyl compounds, Hammett plots, which correlate reaction rates with substituent electronic effects, typically show a positive ρ (rho) value. nih.govmdpi.com This indicates that electron-withdrawing substituents, such as the nitro group in this compound, accelerate the reaction by stabilizing the developing negative charge in the transition state. mdpi.com

Table 1: Comparison of Mechanistic Pathways for Substitution at a Sulfonyl Center

| Aspect | SN2-like (Concerted) Mechanism | Addition-Elimination (Stepwise) Mechanism |

|---|---|---|

| Kinetics | Second-order | Can exhibit more complex kinetics |

| Intermediate | None (only a transition state) | A distinct, high-energy intermediate (sulfurane) is formed |

| Stereochemistry | Inversion of configuration at the sulfur center | Can lead to retention or inversion |

| Prevalence | Generally accepted for most nucleophilic substitutions at sulfonyl sulfur mdpi.com | Considered for specific reactants, like the fluoride exchange reaction nih.gov |

Reactivity of the Ethanol (B145695) Moiety

The ethanol portion of the molecule contains a primary hydroxyl group (-OH), which is a versatile functional group capable of undergoing several key transformations.

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. This is a fundamental transformation for alcohol functional groups. nih.gov Mild oxidizing agents would yield 2-(3-nitrophenylsulfonyl)acetaldehyde, while stronger oxidizing agents would lead to the formation of 2-(3-nitrophenylsulfonyl)acetic acid. While the oxidation site in thiols is often the sulfur atom, in alcohols, it generally occurs at the carbon bonded to the oxygen. msu.edu

Reduction of the hydroxyl group is not a typical reaction pathway under standard conditions.

The hydroxyl group can undergo acid-catalyzed dehydration. The outcome of this reaction is highly dependent on the reaction temperature. libretexts.orgyoutube.com

At higher temperatures (e.g., 170-180°C for primary alcohols), an intramolecular elimination reaction (E2 mechanism for primary alcohols) occurs, leading to the formation of an alkene and the elimination of a water molecule. libretexts.orgyoutube.com In this case, the product would be (3-nitrophenyl) vinyl sulfone.

At lower temperatures (e.g., around 130-140°C) and in the presence of excess alcohol, an intermolecular SN2 reaction can occur between two molecules of the alcohol. stackexchange.comlibretexts.org This bimolecular dehydration results in the formation of a symmetrical ether. youtube.com

The dehydration of secondary and tertiary alcohols to form ethers is generally unsuccessful due to the ease with which they form alkenes. libretexts.org

Table 2: Temperature-Dependent Dehydration Products of the Ethanol Moiety

| Reaction Condition | Mechanism | Primary Product |

|---|---|---|

| Strong Acid, High Temperature (~180°C) | E2 Elimination | Alkene ((3-nitrophenyl) vinyl sulfone) |

| Strong Acid, Lower Temperature (~140°C), Excess Alcohol | SN2 (Bimolecular) | Symmetrical Ether |

Participation as a Leaving Group in Organic Reactions

The hydroxyl group (-OH) itself is a poor leaving group because its conjugate acid, water, has a pKa that makes hydroxide (B78521) a relatively strong base. youtube.com To facilitate nucleophilic substitution or elimination reactions at the carbon bearing the hydroxyl group, the -OH must first be converted into a better leaving group. youtube.comlibretexts.org

This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. youtube.com The alcohol functional group in this compound can react with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine (B92270). libretexts.org This reaction forms a sulfonate ester, which is an excellent leaving group because the resulting sulfonate anion is highly stabilized by resonance. youtube.comyoutube.com Once converted, the molecule can readily undergo SN2 reactions with a wide range of nucleophiles, leading to substitution at the carbon that was originally bonded to the hydroxyl group. youtube.com

Role as a Synthetic Intermediate in Multi-step Transformations

This compound is a valuable building block in organic synthesis, primarily functioning as a precursor to key reactive intermediates. Multi-step synthetic sequences leverage its structure to construct more complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. The strategic placement of the sulfonyl and nitro groups provides a chemical handle that can be exploited in various bond-forming and cyclization strategies. While direct applications are specific, its role is best understood through the chemistry of the functional groups it possesses and the intermediates it can readily form.

The sulfonyl group, particularly in the form of sulfonyl azides, is instrumental in the synthesis of 1,2,3-triazoles, which are archetypal 1,2,3-trifunctionalized heterocyclic compounds. Although not a direct reaction of this compound itself, the corresponding 3-nitrophenylsulfonyl azide can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov This powerful click chemistry reaction provides a highly efficient and regioselective route to 1-sulfonyl-1,2,3-triazoles. nih.govnih.gov These electron-deficient triazoles are notable for their unique reactivity; the weakened N1–N2 bond allows them to serve as precursors to reactive azavinyl carbenes, which can undergo a variety of subsequent transformations. nih.gov

The synthesis of these important heterocyclic scaffolds typically involves the reaction of a sulfonyl azide with a terminal alkyne, catalyzed by a copper(I) source, such as copper(I) thiophene-2-carboxylate (CuTC). nih.gov The reaction proceeds efficiently at room temperature under both anhydrous and aqueous conditions. nih.gov An alternative strategy for accessing related aminoethyl-substituted 1,2,3-triazoles involves the nucleophilic ring-opening of N-sulfonylaziridines with sodium azide, followed by a 1,3-dipolar cycloaddition. researchgate.net

| Precursor Type | Reaction | Resulting Compound Type | Key Features |

| Sulfonyl Azide | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | 1-Sulfonyl-1,2,3-triazoles | Highly efficient, regioselective, forms stable but reactive triazoles. nih.govnih.gov |

| N-Sulfonylaziridine | Nucleophilic Ring-Opening with Azide / Cycloaddition | Aminoethyl-substituted 1,2,3-triazoles | Provides access to triazoles with amino functionality. researchgate.net |

A primary application of this compound in multi-step synthesis is its role as a precursor to 3-nitrophenyl vinyl sulfone. The vinyl sulfone moiety is an excellent Michael acceptor and a competent partner in cycloaddition reactions for the formation of various heterocycles. researchgate.net

Isoxazole Synthesis: The synthesis of isoxazoles can be achieved through the 1,3-dipolar cycloaddition of a vinyl sulfone with a nitrile oxide. tandfonline.comtandfonline.com In this process, this compound would first undergo dehydration to form 3-nitrophenyl vinyl sulfone. This activated alkene then reacts with a nitrile oxide, generated in situ from an aldoxime, to regioselectively yield a resin-bound isoxazoline intermediate. tandfonline.com Subsequent treatment with a base, such as potassium tert-butoxide, induces an elimination reaction, cleaving the product from the support and affording the final 3-monosubstituted isoxazole. tandfonline.comtandfonline.com This method is advantageous due to its straightforward operation and the high purity of the resulting products. tandfonline.com

Oxazole Synthesis: The versatility of sulfonyl-containing intermediates extends to the synthesis of other heterocycles like oxazoles. While direct routes from this compound are less common, related sulfonyl compounds are key precursors. For instance, 1-sulfonyl-1,2,3-triazoles can undergo rhodium(II)-catalyzed transannulation reactions with nitriles to afford highly substituted oxazoles. gla.ac.uk This transformation highlights the utility of the sulfonyl group in facilitating ring-chain tautomerism and generating metallocarbene intermediates that can be trapped intramolecularly. gla.ac.uk Furthermore, vinyl sulfonium salts, which share structural similarities with vinyl sulfones, have also been employed in the synthesis of oxazoles. researchgate.net

| Target Heterocycle | Key Intermediate from this compound | Reaction Type | Reagents & Conditions |

| Isoxazole | 3-Nitrophenyl vinyl sulfone | 1,3-Dipolar Cycloaddition | Nitrile oxides (from aldoximes + NaOCl), followed by base-induced elimination (e.g., t-BuOK). tandfonline.comtandfonline.com |

| Oxazole | 1-(3-Nitrophenylsulfonyl)-1,2,3-triazole (related precursor) | Rh(II)-Catalyzed Transannulation | Nitriles, Rh(II) catalyst. gla.ac.uk |

Mechanistic Insights from Reaction Pathway Analysis (e.g., Catalytic Cycles, Rate-Determining Steps)

The reaction mechanisms involving this compound and its derivatives are governed by the fundamental principles of physical organic chemistry, where intermediates, transition states, and the sequence of elementary steps dictate the reaction outcome.

Nucleophilic Substitution and Elimination: Reactions at the sulfonyl group, such as those involving arenesulfonyl chlorides, are classic examples studied for mechanistic insights. The solvolysis of arenesulfonyl chlorides is proposed to proceed through an SN2-type mechanism. mdpi.com For reactions involving nucleophilic attack on the sulfur atom, a concerted displacement or a pathway involving a trigonal-bipyramidal intermediate can occur. In addition-elimination reactions, such as the aminolysis of related esters, the rate-determining step is often the breakdown of the tetrahedral addition intermediate. researchgate.net

Under basic conditions, precursors like this compound can undergo elimination to form a vinyl sulfone. This E2-type reaction is facilitated by the acidity of the α-proton (adjacent to the sulfonyl group) and the stability of the resulting conjugated system. For substrates with a hydrogen on the α-carbon, an elimination-addition pathway via a highly reactive "sulfene" intermediate is also possible, though this is more established for sulfonyl chlorides. mdpi.com

Catalytic Cycles: Modern synthetic methods often employ catalytic cycles to achieve high efficiency and selectivity. While a specific catalytic cycle for this compound is not detailed in the provided literature, related sulfonamides can be activated photocatalytically to generate sulfonyl radical intermediates. A plausible catalytic cycle for such a process involves several key steps: nih.govacs.org

Excitation: A photocatalyst absorbs light and is promoted to an excited state.

Energy Transfer: The excited photocatalyst transfers energy to a substrate derived from the sulfonamide (e.g., an N-sulfonylimine), generating a biradical species.

β-Scission: The biradical undergoes fragmentation to produce a key sulfonyl radical intermediate.

Radical Addition: The sulfonyl radical adds to an alkene, forming a new carbon-centered radical.

Propagation/Termination: The carbon-centered radical undergoes a hydrogen atom transfer (HAT) or other terminating step to yield the final product and regenerate the ground-state photocatalyst. nih.gov

| Reaction Class | Proposed Mechanism | Potential Rate-Determining Step (RDS) | Mechanistic Features |

| Nucleophilic Substitution (at Sulfur) | SN2-like or Addition-Elimination | Formation or breakdown of the addition intermediate | Sensitivity to nucleophile strength and leaving group ability. mdpi.comresearchgate.net |

| Elimination (to form vinyl sulfone) | E2 or E1cb | C-H bond cleavage or leaving group departure | Depends on base strength and substrate structure. |

| Sulfonyl Radical Formation (Photocatalytic) | Energy Transfer Catalysis | Often the initial energy transfer or subsequent bond cleavage | Involves excited states and radical intermediates. nih.govacs.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 3 Nitrophenylsulfonyl Ethanol and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, offering detailed insights into the connectivity and environment of individual atoms.

Proton (1H) NMR for Structural Connectivity and Purity Assessment

Proton NMR (¹H NMR) is instrumental in defining the proton framework of a molecule. For 2-(3-Nitrophenylsulfonyl)ethanol, the ¹H NMR spectrum provides distinct signals for each type of proton, and their splitting patterns reveal adjacent proton environments, a phenomenon known as spin-spin coupling. bdu.ac.in The integration of these signals corresponds to the relative number of protons, confirming the structural integrity and assessing the purity of the sample. bdu.ac.indocbrown.info

The chemical shifts (δ) in a ¹H NMR spectrum are highly dependent on the electronic environment of the protons. ucl.ac.uk Protons adjacent to electronegative atoms or functional groups are deshielded and resonate at higher chemical shifts (downfield). ucl.ac.uklibretexts.org In deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, the characteristic peaks for the ethanolic and aromatic protons of this compound can be observed. bdu.ac.ingmu.edu The solvent itself can influence the chemical shifts, and for alcohols, the hydroxyl proton signal can vary with concentration and temperature due to hydrogen bonding. docbrown.infomsu.edu

Table 1: Representative ¹H NMR Data for Ethanol (B145695) Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Ethanol | CDCl₃ | ~1.2 (t, 3H, CH₃), ~3.7 (q, 2H, CH₂), ~2.6 (s, 1H, OH) docbrown.info |

Note: The exact chemical shifts and splitting patterns for this compound would require experimental data for the specific compound.

Carbon-13 (13C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. libretexts.orgdocbrown.info The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. chemguide.co.uk

For instance, the carbon atom bonded to the electronegative oxygen of the hydroxyl group (C-O) in the ethanol moiety will be deshielded and appear at a higher chemical shift compared to the other aliphatic carbon. libretexts.orgdocbrown.info Similarly, the aromatic carbons will have characteristic shifts in the range of approximately 110-160 ppm, with the carbon atom directly attached to the nitro group (C-NO₂) showing a significant downfield shift due to the strong electron-withdrawing nature of the nitro group. oregonstate.edu The use of deuterated solvents like CDCl₃ is standard, and its characteristic signal (a triplet around 77 ppm) can be observed in the spectrum. docbrown.infooregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift (δ) in ppm |

|---|---|

| C-C (Alkyl) | 10 - 50 chemguide.co.uk |

| C-O (Alcohol/Ether) | 50 - 90 chemguide.co.ukoregonstate.edu |

| C=C (Aromatic) | 110 - 160 oregonstate.edu |

Note: These are general ranges, and the precise values for this compound would be determined experimentally.

Advanced NMR Techniques for Conformational Analysis (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure, including the conformation of adducts.

HSQC experiments correlate the chemical shifts of directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. columbia.educolumbia.edulibretexts.org This is particularly useful for complex molecules where signal overlap in 1D spectra can make assignments difficult. columbia.edu

HMBC experiments, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.educolumbia.edulibretexts.orgyoutube.com This long-range connectivity information is crucial for piecing together the entire molecular framework and confirming the attachment of functional groups. youtube.com For example, an HMBC spectrum could show a correlation between the protons of the ethyl group and the carbons of the nitrophenyl ring, confirming the sulfonyl linkage. The intensity of HMBC cross-peaks can also provide information about the dihedral angles between the coupled nuclei, offering insights into the molecule's conformation. columbia.edu

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of Functional Groups and Molecular Fingerprints

The FT-IR spectrum of this compound will exhibit distinct absorption bands corresponding to its various functional groups. The presence of a hydroxyl group (-OH) will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations in hydrogen-bonded alcohols. researchgate.netresearchgate.net The sulfonyl group (SO₂) will show strong, characteristic asymmetric and symmetric stretching bands. The nitro group (NO₂) will also have strong and distinct stretching vibrations, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The aromatic C-H and C=C stretching vibrations will appear in their respective characteristic regions. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. physicsopenlab.org For this compound, Raman spectroscopy can be used to clearly identify the symmetric stretching vibrations of the nitro group and the skeletal vibrations of the phenyl ring. spectroscopyonline.comresearchgate.net The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (alcohol, H-bonded) | 3200-3600 (broad) researchgate.net | |

| C-H (aromatic) | 3000-3100 | |

| C-H (aliphatic) | 2850-3000 | 2800-3000 researchgate.net |

| C=C (aromatic) | 1400-1600 | |

| NO₂ (asymmetric stretch) | ~1530 | |

| NO₂ (symmetric stretch) | ~1350 | ~1340-1350 spectroscopyonline.com |

| SO₂ (asymmetric stretch) | ~1300-1350 | |

| SO₂ (symmetric stretch) | ~1120-1160 |

Note: These are approximate ranges and can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the nitrophenyl group. The presence of the nitro group, a strong chromophore, results in characteristic absorption bands in the UV region. The aromatic π → π* transitions and the n → π* transition of the nitro group are expected to be the primary absorptions observed. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity.

Analysis of Electronic Transitions and Chromophores

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are primarily dictated by the chromophores present in its structure. A chromophore is the part of a molecule responsible for its color, which in the case of this compound, is the nitrophenyl group. This group contains a benzene (B151609) ring substituted with a nitro group (NO₂) and a sulfonyl group (SO₂), both of which influence the electronic transitions.

The primary chromophore, the nitrophenyl moiety, gives rise to characteristic π → π* and n → π* electronic transitions. nih.gov

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The conjugation of the phenyl ring with the electron-withdrawing nitro and sulfonyl groups affects the energy levels of these orbitals.

n → π Transitions:* These are generally lower-energy, lower-intensity absorptions that involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital of the aromatic ring.

The solvent can influence the position and intensity of these absorption bands. nih.govresearchgate.net Polar solvents may interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima (λmax). While specific experimental λmax values for this compound are not detailed in the available literature, the analysis of related substituted phenols and other aromatic compounds provides a basis for understanding its expected spectroscopic behavior. nih.govmdpi.com For instance, the UV absorption spectrum of phenol (B47542) in ethanol shows bands at 218.5 nm and 271 nm, which are attributed to π → π* transitions. nih.gov The presence of the strongly electron-withdrawing nitro and sulfonyl groups in this compound would be expected to shift these absorption bands.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|

| π → π | Nitrophenyl group (aromatic ring) | High | High (Strong) |

| n → π | Nitro group (non-bonding electrons on oxygen) | Low | Low (Weak) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding, which can be critical for understanding the physical properties of the compound.

Table 2: Illustrative Data Obtainable from X-ray Crystallography

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Text (e.g., Monoclinic) |

| Space Group | The specific symmetry group of the crystal. | Symbol (e.g., P2₁/c) |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Numerical (e.g., a = 8.5 Å, b = 12.2 Å, c = 7.8 Å, β = 95.5°) |

| Bond Lengths | The distances between bonded atoms. | Numerical (e.g., S-O = 1.45 Å) |

| Bond Angles | The angles formed by three connected atoms. | Numerical (e.g., O-S-O = 119.5°) |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds. | Descriptive (e.g., Hydrogen bond between hydroxyl proton and sulfonyl oxygen of an adjacent molecule) |

Computational and Theoretical Chemistry Studies of 2 3 Nitrophenylsulfonyl Ethanol

Mechanistic Pathways and Transition State Analysis via Computational Modeling

Computational modeling has emerged as a powerful tool for investigating the intricate details of chemical reactions involving 2-(3-nitrophenylsulfonyl)ethanol. By employing theoretical calculations, researchers can map out potential reaction pathways, identify crucial transition states, and gain a deeper understanding of the factors that govern reactivity.

Elucidating Reaction Mechanisms and Rate-Determining Steps

Computational studies, often utilizing density functional theory (DFT), are instrumental in elucidating the step-by-step sequence of bond-breaking and bond-forming events that constitute a reaction mechanism. khanacademy.orgresearchgate.net For reactions involving this compound, such as its use in the synthesis of other compounds, computational models can predict the most likely pathways. chemimpex.comnih.gov These models can differentiate between various proposed mechanisms, for instance, whether a reaction proceeds through a concerted or a stepwise process.

Theoretical investigations into similar nitro-containing aromatic compounds have demonstrated the complexity of their reaction mechanisms. For instance, the photochemical reactions of o-nitrobenzyl alcohol derivatives, which share the nitroaromatic feature, have been shown to proceed through competing pathways, with the balance between them influenced by the solvent environment. rsc.org Computational modeling, including the mapping of potential energy surfaces, has been crucial in identifying transient intermediates in these reactions. rsc.org Similarly, studies on the oxidation of ethanol (B145695) on platinum surfaces have revealed that the reaction network and selectivity are highly dependent on the surface structure, a finding elucidated through transition-state searching techniques combined with DFT calculations. nih.gov These examples highlight the potential of computational chemistry to unravel the detailed mechanistic nuances of reactions involving this compound.

Kinetic Isotope Effect (KIE) Predictions

Computational modeling can also predict kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution. wikipedia.orglibretexts.org The KIE is a sensitive probe of the transition state structure, particularly for reactions involving the breaking of a bond to the isotopically substituted atom. wikipedia.orgprinceton.edu By calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues (e.g., replacing hydrogen with deuterium), the KIE can be predicted. libretexts.org

For reactions involving this compound where a C-H bond is broken in the rate-determining step, a significant primary KIE would be expected. princeton.edu The magnitude of the predicted KIE can provide valuable information about the geometry of the transition state. For example, a larger KIE is often associated with a more symmetric transition state where the hydrogen is being transferred between two atoms. princeton.edu Conversely, a small or inverse KIE might suggest that the bond to the isotope is not significantly weakened in the transition state. wikipedia.org

The prediction of KIEs is a well-established application of computational chemistry, with density functional theory calculations providing reliable estimates for deuterium (B1214612) isotope effects. wikipedia.org Experimental studies on related compounds, such as o-nitrobenzyl alcohol derivatives, have shown strong KIEs, confirming the utility of this approach in mechanistic investigations. nih.gov Computational predictions of KIEs for reactions of this compound could therefore serve as a powerful tool to validate or refute proposed mechanisms.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. researchgate.netmdpi.com These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental work.

Predicting and Correlating Chemical Reactivity with Molecular Descriptors

In the context of this compound, QSRR models can be developed to predict its reactivity in various chemical transformations. chemimpex.com This involves calculating a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, size, and shape. nih.govresearchgate.netresearchgate.net These descriptors can be derived from computational chemistry calculations.

Examples of commonly used molecular descriptors include:

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for predicting reactivity in reactions driven by electrostatic interactions. Examples include atomic charges, dipole moment, and molecular electrostatic potential (ESP). nih.govresearchgate.net The ESP, in particular, can identify regions of a molecule that are susceptible to nucleophilic or electrophilic attack. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide more detailed information about the electronic structure. Examples include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. researchgate.net

Once a set of descriptors is calculated for a series of related compounds, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a QSRR model that correlates the descriptors with the experimentally observed reactivity. mdpi.comnih.govmdpi.com Such a model for this compound and its derivatives could predict their reaction rates or equilibrium constants in specific reactions, aiding in the design of new molecules with desired reactivity profiles. nih.gov

Advanced Spectroscopic Property Predictions (e.g., Simulated NMR, UV-Vis, IR spectra)

Computational chemistry methods can also be used to predict various spectroscopic properties of this compound, providing a valuable tool for its characterization and for interpreting experimental spectra.

Simulated NMR Spectra: Computational methods can predict the chemical shifts and coupling constants of ¹H and ¹³C NMR spectra. youtube.comuq.edu.au These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. By comparing the simulated spectrum with the experimental one, researchers can confirm the structure of the synthesized compound. rsc.orgchemicalbook.com While general trends can be predicted, obtaining highly accurate chemical shifts often requires sophisticated computational methods and careful consideration of solvent effects. youtube.com

Simulated UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, this could help in understanding the electronic transitions responsible for its absorption profile.

Simulated IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated computationally, leading to a simulated infrared (IR) spectrum. rsc.org This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes and confirm the presence of specific functional groups, such as the sulfonyl (SO₂) and nitro (NO₂) groups in this compound.

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Source |

| CAS Number | 41687-30-3 | chemimpex.comscbt.com |

| Molecular Formula | C₈H₉NO₅S | chemimpex.comscbt.com |

| Molecular Weight | 231.23 g/mol | chemimpex.comscbt.com |

| Melting Point | 76 - 78 °C | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

Applications of 2 3 Nitrophenylsulfonyl Ethanol in Synthetic Chemistry and Material Science

As a Key Reagent in Specialized Organic Transformations

2-(3-Nitrophenylsulfonyl)ethanol serves as a crucial reagent in a range of specialized organic transformations. Its sulfonyl group enhances its reactivity, making it an important component in the synthesis of complex organic molecules. lookchem.com The presence of the nitrophenyl group provides additional electrophilic character, rendering it an excellent substrate for nucleophilic substitution reactions. chemimpex.com This reactivity is harnessed by chemists to construct intricate molecular architectures.

The compound's utility extends to its role as an intermediate in the production of various chemicals, including those used in the pharmaceutical and agrochemical industries. lookchem.com Its ability to participate in diverse reactions, such as coupling and cross-coupling reactions, makes it a valuable tool in medicinal chemistry and materials science. chemimpex.com

Facilitating the Synthesis of Complex Organic Scaffolds

The structural features of this compound make it an important precursor for the synthesis of complex organic scaffolds, which are fundamental frameworks for a wide array of functional molecules.

Preparation of Sulfonamide-Containing Compounds

A primary application of this compound is in the synthesis of sulfonamide derivatives. chemimpex.com Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, and this reagent provides a reliable pathway for their preparation. The reactivity of the sulfonyl group allows for the facile introduction of the sulfonamide functional group into various molecular backbones. chemimpex.com

Contribution to the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. chim.it this compound and its derivatives play a role in the construction of these vital ring systems. For instance, related nitro-substituted compounds are utilized as precursors in the synthesis of benzothieno[2,3-d]imidazoles, a class of heterocyclic compounds with demonstrated analgesic and anti-inflammatory properties. nih.gov The transformation of nitro groups into amines is a common strategy in the synthesis of various heterocyclic structures.

Role in the Development of Advanced Materials

The application of this compound extends beyond traditional organic synthesis into the realm of material science.

Precursor for Specialty Polymers and Coatings

This compound is employed in the development of specialty polymers and coatings. chemimpex.com Its integration into polymer backbones can enhance material properties, such as durability and resistance to environmental factors. chemimpex.com The presence of the sulfonyl and nitro groups can impart specific functionalities to the resulting polymers, making them suitable for a range of specialized applications.

Application in Advanced Analytical Methods for Chemical Detection

In the field of analytical chemistry, this compound acts as a reagent in methods designed for the detection and quantification of other chemical substances within complex mixtures. chemimpex.com Its specific chemical properties allow it to be used in derivatization reactions, where it reacts with target analytes to form products that are more easily detected and measured. This can be particularly useful for enhancing the sensitivity and selectivity of analytical techniques.

Reagent in Environmental Monitoring Research

The presence of pollutants in the environment is a significant concern, necessitating the development of sensitive and reliable analytical methods for their detection and quantification. This compound has been identified as a useful reagent in this field, particularly in the monitoring of certain organic contaminants in environmental samples. chemimpex.com Its primary function in this context is as a derivatizing agent.

Derivatization is a chemical modification technique used in analytical chemistry to convert an analyte into a product with properties that are more suitable for analysis by a particular instrumental method, such as high-performance liquid chromatography (HPLC). Many environmental pollutants, such as certain amines and phenols, lack the necessary chromophores or fluorophores for sensitive detection by common HPLC detectors. By reacting these pollutants with a derivatizing agent like this compound, a "tag" is attached to the analyte molecule. This tag, in this case the nitrophenyl group, imparts strong ultraviolet (UV) absorbance to the derivative, allowing for highly sensitive detection at low concentrations.

Sample Collection and Preparation: An environmental sample, such as water or soil, is collected. The target pollutants are then extracted from the sample matrix using an appropriate solvent and concentrated.

Derivatization Reaction: The extracted sample is reacted with this compound under optimized conditions (e.g., specific pH, temperature, and reaction time) to ensure complete conversion of the target analytes to their corresponding derivatives.

Chromatographic Separation: The derivatized sample is injected into an HPLC system. The different derivatized pollutants are separated from each other and from other components in the sample based on their interactions with the stationary and mobile phases of the chromatography column.

Detection and Quantification: As the separated derivatives elute from the column, they pass through a UV detector. The detector measures the absorbance of light by the nitrophenyl group on the derivative, generating a signal that is proportional to the concentration of the pollutant in the original sample.

The utility of this compound in this application stems from several key features:

Reactivity: The sulfonyl group is reactive towards nucleophilic functional groups like amines and phenols, which are common in many environmental pollutants.

Strong Chromophore: The nitrophenyl group provides a strong UV chromophore, significantly enhancing the sensitivity of detection.

Stability: The resulting sulfonamide or sulfonate ester derivatives are generally stable, which is crucial for reproducible and accurate quantification.

Although specific data tables from research utilizing this compound are not available, a hypothetical data table illustrating the kind of results that could be obtained from such an analysis is presented below. This table shows the retention times and detection limits for a hypothetical analysis of three different amine pollutants in a water sample after derivatization with this compound.

| Pollutant (Hypothetical) | Retention Time (minutes) | Limit of Detection (µg/L) |

| Amine A | 5.2 | 0.1 |

| Amine B | 6.8 | 0.05 |

| Amine C | 8.1 | 0.2 |

Future Research Directions and Emerging Trends in 2 3 Nitrophenylsulfonyl Ethanol Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of organic compounds, with a focus on minimizing hazardous substances and waste. Traditional methods for producing sulfonylated compounds can involve harsh reagents and generate significant environmental burdens. mdpi.com Future research is geared towards developing more eco-friendly synthetic pathways for 2-(3-Nitrophenylsulfonyl)ethanol.

Key areas of development include:

Alternative Reagents: Investigation into less hazardous and more sustainable sulfonating agents to replace traditional ones.

Catalytic Systems: The use of catalytic systems to improve reaction efficiency and reduce the need for stoichiometric amounts of reagents.

Solvent Selection: A shift towards greener solvents, such as water or bio-based solvents, to minimize the environmental impact of the synthesis process.

Recent efforts in the broader field of chlorosulfonation have highlighted the potential for greener processes, which can be adapted for the synthesis of compounds like this compound. mdpi.com

Exploration of Novel Reactivity and Catalytic Applications

This compound is recognized for its unique sulfonyl functional group, which enhances its reactivity. chemimpex.com The presence of the nitrophenyl group further provides electrophilic character, making it a valuable reagent in nucleophilic substitution reactions. chemimpex.com Future research will likely uncover new modes of reactivity and expand its application in catalysis.

Potential areas for exploration include:

New Reaction Methodologies: Developing novel synthetic transformations where this compound can act as a key building block or precursor.

Asymmetric Catalysis: Designing chiral catalysts that can utilize this compound to produce enantiomerically pure compounds, which is crucial for the pharmaceutical industry.

Organocatalysis: Investigating the use of this compound in organocatalyzed reactions, which avoids the use of metal catalysts.

The versatility of the nitro group in organic synthesis, including its role in activating molecules for various transformations, provides a rich field for discovering new applications for this compound. research-solution.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering enhanced safety, scalability, and reproducibility. researchgate.net Integrating the synthesis and application of this compound into continuous flow systems is a significant area of future research.

The benefits of this integration include:

Improved Safety: Flow chemistry allows for the safe handling of potentially hazardous reagents and reactions by using small reactor volumes. mdpi.comnih.gov

Enhanced Efficiency: Continuous processing can lead to higher yields and purity, with better control over reaction parameters such as temperature and pressure. researchgate.net

Scalability: Flow systems can be easily scaled up for industrial production without the need for significant process redesign. mdpi.com

The development of automated flow synthesis platforms, which can significantly shorten reaction times and reduce costs, is a key trend in pharmaceutical manufacturing and can be applied to the production and use of this compound. researchgate.netpurdue.edu

Advanced Computational Design of Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These techniques can be employed to design novel derivatives of this compound with tailored properties and reactivity.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Using computational methods to understand how modifications to the chemical structure of this compound affect its reactivity and biological activity.

In Silico Screening: Virtually screening libraries of potential derivatives to identify candidates with desired properties before undertaking laboratory synthesis.

Reaction Mechanism Elucidation: Employing quantum chemical calculations to gain a deeper understanding of the reaction mechanisms involving this compound, which can guide the design of more efficient synthetic routes.

The following table outlines potential research avenues for designing derivatives of this compound with specific functionalities.

| Research Avenue | Objective | Potential Application |

| Modification of the Nitro Group Position | To modulate the electrophilicity of the aromatic ring. | Fine-tuning reactivity in nucleophilic aromatic substitution reactions. |

| Introduction of Additional Substituents | To alter steric and electronic properties. | Development of new catalysts or enzyme inhibitors. chemimpex.com |

| Variation of the Sulfonyl Linker | To change the flexibility and geometry of the molecule. | Design of novel polymers or materials with specific properties. chemimpex.com |

By leveraging these advanced computational approaches, researchers can accelerate the discovery and development of new applications for this compound and its derivatives.

常见问题

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-(3-Nitrophenylsulfonyl)ethanol, and how should data interpretation be approached?

- Methodological Answer : Use a combination of IR spectroscopy (to identify sulfonyl and hydroxyl functional groups, referencing absorption bands near 1350–1160 cm⁻¹ for sulfonyl groups ), NMR spectroscopy (1H and 13C for structural elucidation of the phenyl and ethanol moieties ), and mass spectrometry (to confirm molecular weight and fragmentation patterns ). Cross-validate results with computational tools like PubChem’s InChI/SMILES data .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Focus on reaction conditions:

- Catalysts : Use basic catalysts (e.g., NaHCO₃) to enhance sulfonation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nitro-group reactivity .

- Purification : Column chromatography with ethyl acetate/hexane gradients resolves nitro-substituted byproducts .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution ).

- Waste Disposal : Follow EPA guidelines for nitroaromatic waste (Regulation 2020/878 ).

Advanced Research Questions

Q. How can surface adsorption properties of this compound be studied for environmental chemistry applications?

- Methodological Answer :

- Experimental Design : Use microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on indoor surfaces (glass, polymers) under controlled humidity .

- Data Analysis : Compare adsorption kinetics with computational models (e.g., Langmuir isotherms) to quantify surface-binding affinity .

Q. What strategies resolve contradictions in reported reaction yields for nitro-group functionalization?

- Methodological Answer :

- Variable Screening : Systematically test temperature (40–80°C), solvent polarity, and nitro-group positioning (meta vs. para effects) .

- Analytical Validation : Use HPLC-MS to detect trace intermediates that may reduce yield .

Q. How does the stereochemistry of the ethanol moiety influence the compound’s reactivity?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral column chromatography (e.g., using amylose-based stationary phases) .

- Kinetic Studies : Compare reaction rates of (R)- and (S)-isomers in nucleophilic substitution reactions (e.g., with thiols) .

Q. What mechanistic insights can be gained from studying oxidative degradation pathways of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。